4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

Description

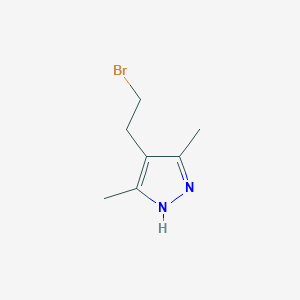

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGLMDBNLJUEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341411 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-28-1 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a plausible experimental protocol for its synthesis. Furthermore, it explores the potential applications of this molecule as a versatile building block in the development of pharmacologically active agents, particularly kinase inhibitors.

Chemical Structure and Identification

This compound is a substituted pyrazole characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, methyl groups at positions 3 and 5, and a 2-bromoethyl substituent at position 4.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₁₁BrN₂[2] |

| CAS Number | 83467-28-1[2] |

| Canonical SMILES | CC1=C(C(=NN1)C)CCBr[1] |

| InChI | InChI=1S/C7H11BrN2/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3,(H,9,10)[1] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 203.08 g/mol | PubChem[1] |

| Purity | ≥95% | Commercial Suppliers[2] |

| XLogP3 (Computed) | 1.6 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 28.7 Ų | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem |

| Rotatable Bond Count (Computed) | 2 | PubChem |

| Boiling Point (Predicted) | 317.2 ± 37.0 °C | LookChem (for a related compound)[3] |

Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the readily available 3,5-dimethyl-1H-pyrazole. The first step involves the Friedel-Crafts acylation to introduce an acetyl group at the 4-position, followed by reduction and subsequent bromination. A more direct, albeit potentially lower-yielding, approach involves the direct alkylation of 3,5-dimethylpyrazole with a suitable bromo-reagent, though this can lead to mixtures of N- and C-alkylated products.

A more controlled and widely applicable method involves the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, followed by a Wittig reaction to introduce the two-carbon side chain, which can then be selectively brominated.

However, a frequently employed strategy for the synthesis of such compounds involves the bromination of a precursor alcohol. Below is a detailed experimental protocol for a likely synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3,5-dimethylpyrazole involving the introduction of a hydroxyethyl group followed by its conversion to the bromoethyl group.

Step 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dimethylpyrazole (10 g, 0.104 mol) in 100 mL of a suitable solvent like dichloromethane.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-bromoethanol (15.6 g, 0.125 mol) in 50 mL of dichloromethane from the dropping funnel over 30 minutes with constant stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.

Step 2: Bromination of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole (5 g, 0.036 mol) obtained from the previous step in 50 mL of anhydrous dichloromethane.

-

Addition of Brominating Agent: Cool the solution to 0 °C. Add phosphorus tribromide (4.8 g, 0.018 mol) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Data (Predicted)

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are predicted for this compound.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10-12 (br s, 1H, NH), ~3.5 (t, 2H, -CH₂-Br), ~2.8 (t, 2H, Ar-CH₂-), ~2.2 (s, 6H, 2 x -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145 (C3, C5), ~110 (C4), ~33 (-CH₂-Br), ~30 (Ar-CH₂-), ~11 (2 x -CH₃) |

| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3100-3300 (N-H stretch), ~2850-3000 (C-H stretch), ~1550 (C=N stretch), ~1450 (C-H bend), ~650 (C-Br stretch) |

| Mass Spec (EI) | m/z: 202/204 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of Br, ethyl group. |

Applications in Drug Discovery and Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[4] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[5][6]

This compound, with its reactive bromoethyl group, is a valuable intermediate for the synthesis of more complex molecules. The bromoethyl moiety can be readily converted to other functional groups through nucleophilic substitution, allowing for the introduction of diverse pharmacophores.

Role as a Building Block for Kinase Inhibitors

A particularly significant application of pyrazole derivatives is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.[9]

The this compound can serve as a key building block for synthesizing novel kinase inhibitors. The pyrazole core can act as a scaffold that correctly orients substituents to interact with the ATP-binding pocket of a target kinase. The bromoethyl side chain provides a handle for attaching larger and more complex chemical groups designed to enhance potency and selectivity.

Figure 1. A representative kinase signaling pathway (MAPK pathway) and the potential point of intervention for a pyrazole-based inhibitor.

In the signaling pathway depicted above, a pyrazole-based inhibitor, potentially synthesized using this compound as a starting material, could be designed to block the activity of a key kinase like RAF, thereby inhibiting downstream signaling and cellular proliferation.

Safety and Handling

This compound is classified as a corrosive substance. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the reactivity of its bromoethyl group make it an attractive starting material for the creation of diverse chemical libraries. The established importance of the pyrazole scaffold in pharmacologically active compounds, particularly as kinase inhibitors, underscores the potential of this molecule in the development of novel therapeutics. Researchers and drug development professionals can leverage the information provided in this guide to explore the full potential of this versatile building block.

References

- 1. 4-ブロモ-3,5-ジメチルピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. cenmed.com [cenmed.com]

- 3. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS: 83467-28-1): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole (CAS number 83467-28-1), a heterocyclic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry. With a primary focus on its application in the rapidly evolving field of targeted protein degradation, this document details the compound's chemical and physical properties, provides a putative synthesis protocol, and explores its role in the construction of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents a conceptual framework for the experimental application of PROTACs incorporating this pyrazole moiety, including a hypothetical signaling pathway and a generalized experimental workflow for their synthesis and biological evaluation.

Introduction

This compound is a substituted pyrazole derivative that has garnered significant interest as a bifunctional linker precursor in the design of PROTACs. The pyrazole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer properties. The presence of a reactive bromoethyl group allows for covalent attachment to other molecular entities, making it an ideal component for constructing the intricate architecture of PROTACs. As a member of the "Protein Degrader Building Blocks" family, this compound serves as a crucial component in the development of novel therapeutics aimed at selectively eliminating disease-causing proteins.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 83467-28-1 | [1] |

| Molecular Formula | C₇H₁₁BrN₂ | [1] |

| Molecular Weight | 203.08 g/mol | N/A |

| Appearance | Not specified (likely a solid) | N/A |

| Purity | ≥95% | [1] |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred |

Table 1: Physicochemical properties of this compound.

Synthesis and Characterization

Putative Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol

A plausible precursor to the target molecule is 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol. This intermediate could potentially be synthesized via the Knorr pyrazole synthesis, reacting a suitably substituted β-ketoester with a hydrazine derivative, followed by reduction of an ester group at the 4-position.

Step 2: Bromination of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol

The hydroxyl group of the ethanol intermediate can be converted to a bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

-

Reaction: To a solution of 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, a solution of PBr₃ (1.1 equivalents) in the same solvent is added dropwise.

-

Work-up: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield this compound.

Characterization Data

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques. Representative spectral data for pyrazole derivatives are provided in Table 2.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the two methyl groups, the ethyl chain protons, and the pyrazole ring proton. |

| ¹³C NMR | Resonances for the methyl carbons, the ethyl carbons, and the pyrazole ring carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (203.08 g/mol for C₇H₁₁BrN₂). |

| IR Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-Br bonds. |

Table 2: Expected Spectroscopic Data for this compound.

Application in Targeted Protein Degradation: PROTACs

The primary application of this compound in drug discovery is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The Role of the Pyrazole Linker

The this compound moiety serves as a versatile and rigid linker precursor. The bromoethyl group provides a reactive handle for covalent attachment to either the POI-binding ligand or the E3 ligase-binding ligand. The pyrazole ring itself can contribute to the overall physicochemical properties of the PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two binding ligands. The length and rigidity of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Conceptual Signaling Pathway of a Pyrazole-Linked PROTAC

The following diagram illustrates the conceptual signaling pathway of a PROTAC utilizing a this compound-derived linker to induce the degradation of a target protein.

Figure 1: Conceptual signaling pathway of a PROTAC.

Generalized Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines a generalized workflow for the synthesis and biological evaluation of a PROTAC incorporating the this compound linker.

Figure 2: Generalized workflow for PROTAC development.

Safety and Handling

This compound is classified as a corrosive substance. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its straightforward, albeit not explicitly detailed, synthesis and reactive handle make it an attractive component for medicinal chemists. The continued exploration of pyrazole-based linkers in the context of targeted protein degradation is expected to yield novel therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further investigation into its full potential.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient multi-step synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a clear, step-by-step format, complete with detailed experimental protocols and a summary of quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a reactive bromoethyl group and a versatile pyrazole core, makes it an attractive starting material for the development of novel therapeutic agents. This guide outlines a reliable three-step synthetic route commencing with the readily available 3,5-dimethyl-1H-pyrazole.

Overall Reaction Pathway

The synthesis proceeds through three key transformations:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring.

-

Reduction of the Aldehyde: Conversion of the formyl group to a hydroxymethyl group.

-

Bromination of the Alcohol: Substitution of the hydroxyl group with a bromine atom to yield the final product.

Figure 1: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. The yields are representative and may vary based on reaction scale and purification methods.

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) |

| 1 | 3,5-Dimethyl-1H-pyrazole | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | POCl₃, DMF | DMF | 65-75% |

| 2 | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol | NaBH₄ | Methanol | 85-95% |

| 3 | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol | This compound | PBr₃ or SOBr₂ | Dichloromethane | 80-90% |

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)

This procedure outlines the formylation of 3,5-dimethyl-1H-pyrazole at the C4 position using the Vilsmeier-Haack reagent.

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Dissolve 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine (2 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Step 2: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol (Reduction)

This procedure describes the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.

Materials:

-

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice-water bath to 0 °C.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Bromination)

This protocol details the conversion of the primary alcohol to the final bromoethyl derivative using phosphorus tribromide. An alternative using thionyl bromide is also applicable.[1][2]

Materials:

-

2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of deionized water, followed by saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel.

Figure 3: Logical relationship of reagents for the bromination step.

Conclusion

This technical guide provides a detailed and reliable synthetic route to this compound. The described procedures are based on well-established organic transformations and can be readily implemented in a standard laboratory setting. The quantitative data and detailed protocols will be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important chemical intermediate for further derivatization and biological evaluation.

References

4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole molecular weight

An In-depth Technical Guide to the Molecular Weight of 4-(2-bromoethyl)-3,5-dimethyl-1H-pyrazole

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular weight is fundamental. This guide provides a detailed analysis of the molecular weight of this compound, a heterocyclic organic compound with potential applications in medicinal chemistry.

Molecular Composition and Weight

The chemical formula for this compound is C₇H₁₁BrN₂.[1][2][3] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Atomic Components and Calculation

The calculation of the molecular weight is based on the atomic weights of Carbon (C), Hydrogen (H), Bromine (Br), and Nitrogen (N). The accepted standard atomic weights are approximately 12.011 u for Carbon, 1.008 u for Hydrogen, 79.904 u for Bromine, and 14.007 u for Nitrogen.[4][5][6][7][8][9][10][11][12][13][14][15][16]

The molecular weight is calculated as follows:

(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of N atoms × Atomic weight of N)

(7 × 12.011) + (11 × 1.008) + (1 × 79.904) + (2 × 14.007) = 203.08 g/mol [1][2]

Data Summary

For clarity and comparative ease, the quantitative data is summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution (u) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Bromine | Br | 1 | 79.904[4][5] | 79.904 |

| Nitrogen | N | 2 | 14.007[6][10][17] | 28.014 |

| Total | 203.083 |

Note: The final molecular weight is often cited as 203.08 g/mol .[1][2]

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise molecular weight, experimental verification is a critical step in compound characterization. Mass spectrometry is the primary technique employed for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of this compound.

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Methodology:

-

Sample Preparation: A dilute solution of the synthesized and purified this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Instrument Calibration: The mass spectrometer is calibrated using a standard calibration solution with known masses across the desired mass range to ensure high mass accuracy.

-

Sample Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: A high voltage is applied to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

-

Mass Analysis: The generated ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high resolution and accuracy.

-

Data Acquisition: The mass spectrum is recorded, showing the isotopic distribution of the protonated molecule. The monoisotopic mass is identified and recorded.

-

Data Analysis: The experimentally determined monoisotopic mass is compared with the theoretically calculated mass to confirm the elemental composition.

Workflow and Pathway Visualization

To illustrate the logical flow from compound synthesis to characterization, the following diagrams are provided.

Caption: Experimental workflow for compound synthesis and molecular weight verification.

References

- 1. cenmed.com [cenmed.com]

- 2. This compound | C7H11BrN2 | CID 572879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. byjus.com [byjus.com]

- 12. byjus.com [byjus.com]

- 13. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 17. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dimethylpyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of dimethylpyrazoles, a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. This document details the reactivity and regioselectivity of various dimethylpyrazole isomers in key electrophilic substitution reactions, including nitration, halogenation, sulfonation, Friedel-Crafts reactions, and the Vilsmeier-Haack reaction. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the strategic functionalization of these important scaffolds.

Introduction to the Reactivity of Dimethylpyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The position of the two methyl groups on the pyrazole ring significantly influences the electron density and steric hindrance at each carbon atom, thereby dictating the regioselectivity of electrophilic substitution. In general, the C4 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack in most dimethylpyrazole isomers.

The N-substitution also plays a crucial role. In N-unsubstituted pyrazoles, the reaction can be complicated by the acidic N-H proton, which can react with bases or influence the electronic distribution through tautomerism. N-alkylation to form dimethylpyrazoles generally increases the electron-donating character of the ring, further activating it towards electrophilic substitution.

This guide will systematically explore the outcomes of various electrophilic substitution reactions on different dimethylpyrazole isomers, providing a comparative analysis of their reactivity.

Nitration of Dimethylpyrazoles

Nitration is a fundamental electrophilic aromatic substitution reaction for the introduction of a nitro group (-NO2) onto the pyrazole ring. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as amino groups.

Regioselectivity and Reactivity

For most dimethylpyrazoles, nitration occurs predominantly at the C4 position. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

-

3,5-Dimethylpyrazole: Nitration of 3,5-dimethylpyrazole with a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, exclusively yields 4-nitro-3,5-dimethylpyrazole.[1] The two methyl groups at positions 3 and 5 direct the incoming electrophile to the C4 position. One study reported a 76% yield for the nitration of 3,5-dimethylpyrazole.[1][2]

-

1,3-Dimethylpyrazole & 1,5-Dimethylpyrazole: For N-methylated pyrazoles, nitration also generally favors the C4 position. The alkylation of 3(5)-methylpyrazole can be a source of mono- and dinitro derivatives at the carbon ring.[3]

Experimental Protocols

General Procedure for the Nitration of 3,5-Dimethylpyrazole:

-

In a flask equipped with a stirrer and a cooling bath, place a solution of 3,5-dimethylpyrazole in a suitable solvent (e.g., acetic anhydride or concentrated sulfuric acid).

-

Cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (e.g., a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours).

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the 4-nitro-3,5-dimethylpyrazole. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Table 1: Quantitative Data for the Nitration of Dimethylpyrazoles

| Dimethylpyrazole Isomer | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | - | 4-Nitro-3,5-dimethylpyrazole | 76 | [1][2] |

| 3,5-Dimethylpyrazole | 70% HNO₃ in 80% H₂SO₄ | 118 | 4-Nitro-3,5-dimethylpyrazole | 27 | [1] |

Halogenation of Dimethylpyrazoles

Halogenation introduces halogen atoms (F, Cl, Br, I) onto the pyrazole ring, providing a handle for further cross-coupling reactions and other transformations.

Regioselectivity and Reactivity

Similar to nitration, halogenation of dimethylpyrazoles is highly regioselective for the C4 position.

-

3,5-Dimethylpyrazole: Halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in solvents like carbon tetrachloride or chloroform readily affords the 4-halo-3,5-dimethylpyrazole derivatives.

-

1,5-Dimethylpyrazole: Electrochemical chlorination has been shown to yield the 4-chloro-1,5-dimethylpyrazole, though with moderate yield (53%), and can also lead to side-chain chlorination.[4]

Experimental Protocols

General Procedure for the Chlorination of 3,5-Dimethylpyrazole using NCS:

-

Dissolve 3,5-dimethylpyrazole in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask.

-

Add N-chlorosuccinimide (NCS) to the solution.

-

Reflux the reaction mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 4-chloro-3,5-dimethylpyrazole.

-

Purify the product by column chromatography or recrystallization.

Table 2: Quantitative Data for the Halogenation of Dimethylpyrazoles

| Dimethylpyrazole Isomer | Reagent | Solvent | Product | Yield (%) | Reference |

| 3,5-Dimethylpyrazole | NCS | CCl₄ | 4-Chloro-3,5-dimethylpyrazole | Good | - |

| 3,5-Dimethylpyrazole | NBS | CCl₄ | 4-Bromo-3,5-dimethylpyrazole | Good | - |

| 1,5-Dimethylpyrazole | Electrochemical (NaCl) | H₂O | 4-Chloro-1,5-dimethylpyrazole | 53 | [4] |

Sulfonation of Dimethylpyrazoles

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyrazole ring. This functional group can enhance water solubility and act as a directing group in subsequent reactions.

Regioselectivity and Reactivity

Sulfonation of dimethylpyrazoles also predominantly occurs at the C4 position. The reaction is typically carried out using fuming sulfuric acid (oleum).

Experimental Protocols

Procedure for the Sulfonation of 3,5-Dimethylpyrazole:

Due to the lack of a specific detailed protocol in the initial search, a general procedure for aromatic sulfonation is provided below, which can be adapted for 3,5-dimethylpyrazole.

-

Carefully add 3,5-dimethylpyrazole to fuming sulfuric acid (oleum) in a flask equipped with a stirrer and a cooling bath. The reaction is highly exothermic and should be performed with caution.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours.

-

After cooling, pour the reaction mixture carefully onto crushed ice.

-

The sulfonic acid product can be isolated by salting out with sodium chloride or by neutralization with a base to form the corresponding sulfonate salt.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are important C-C bond-forming reactions. However, their application to pyrazoles can be challenging due to the basic nitrogen atoms, which can coordinate with the Lewis acid catalyst, deactivating the ring.

Challenges and Alternative Catalysts

Traditional Lewis acids like aluminum chloride (AlCl₃) are often ineffective for the Friedel-Crafts acylation of pyrazoles because they form strong complexes with the pyrazole nitrogen atoms.[1] This deactivates the ring towards electrophilic attack.

However, successful acylations have been reported using milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃.[1] For Friedel-Crafts alkylation, alcohols in the presence of heterogeneous catalysts like montmorillonite clay have been shown to be effective for some aromatic systems and could be a viable approach for dimethylpyrazoles.[5][6]

Experimental Considerations

Given the challenges, the development of a successful Friedel-Crafts protocol for a specific dimethylpyrazole may require careful optimization of the Lewis acid catalyst, solvent, temperature, and acylating/alkylating agent.

Table 3: Considerations for Friedel-Crafts Reactions of Dimethylpyrazoles

| Reaction | Traditional Catalyst | Issues | Potential Alternative Catalysts |

| Acylation | AlCl₃ | Catalyst complexation with pyrazole nitrogen, deactivation of the ring. | TiCl₄, SnCl₄, FeCl₃, Zinc Oxide |

| Alkylation | AlCl₃ | Catalyst complexation, potential for polyalkylation and rearrangements. | Montmorillonite clay, Zeolites, Bi(OTf)₃ |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including dimethylpyrazoles. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Regioselectivity and Reactivity

This reaction is highly regioselective for the C4 position of dimethylpyrazoles.

-

3,5-Dimethylpyrazole: The Vilsmeier-Haack reaction on N-alkyl-3,5-dimethylpyrazoles leads to the formation of the corresponding 4-formyl derivatives. However, 3,5-dimethyl-1H-pyrazole itself may not undergo formylation at the C4 position under analogous conditions.

-

1,5-Dimethyl-3-phenylpyrazole: This substrate is expected to yield the 4-formyl derivative with high regioselectivity.[7]

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation:

-

In a flask under an inert atmosphere, cool a solution of the dimethylpyrazole in DMF to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the solution, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate) until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[6][8][9]

Table 4: Quantitative Data for the Vilsmeier-Haack Reaction of Dimethylpyrazoles

| Dimethylpyrazole Isomer | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | 120 | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | |

| 1,5-Dimethyl-3-phenylpyrazole | POCl₃, DMF | Reflux | 1,5-Dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Good | [7] |

Mechanistic Pathways and Visualizations

The electrophilic substitution reactions of dimethylpyrazoles generally proceed through a common mechanistic pathway involving the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Caption: General mechanism of electrophilic aromatic substitution on a dimethylpyrazole ring.

The regioselectivity is determined by the stability of the intermediate sigma complex. For dimethylpyrazoles, substitution at the C4 position typically leads to a more stable carbocation intermediate due to the electron-donating effects of the methyl groups and the nitrogen atoms.

Caption: Regioselectivity of electrophilic attack on 3,5-dimethylpyrazole.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic routes for the preparation of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a valuable building block in pharmaceutical and agrochemical research. This document details the necessary precursors, outlines the multi-step synthesis, and provides structured experimental protocols for the core reactions involved.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by functionalization at the 4-position to introduce the 2-bromoethyl side chain. The primary starting materials are readily available and commercially sourced, making this synthetic pathway accessible for laboratory-scale and potential scale-up operations.

The overall synthetic pathway can be visualized as a three-stage process:

Caption: Overall synthetic workflow for this compound.

Starting Materials

The primary starting materials for the synthesis of the target molecule are outlined below.

| Starting Material | Chemical Structure | Key Role in Synthesis |

| Acetylacetone | CC(=O)CC(=O)C | Provides the carbon backbone for the pyrazole ring. |

| Hydrazine Hydrate | N2H4·H2O | Source of the two adjacent nitrogen atoms in the pyrazole ring. |

| Phosphorus oxychloride | POCl3 | Reagent for the Vilsmeier-Haack formylation. |

| N,N-Dimethylformamide (DMF) | (CH3)2NC(O)H | Reagent and solvent for the Vilsmeier-Haack formylation. |

| Wittig Reagent (e.g., Methyltriphenylphosphonium bromide) | (C6H5)3PCH3Br | Used to convert the 4-formyl group to a vinyl group. |

| Borane source (e.g., BH3·THF) | BH3·THF | Reagent for the hydroboration of the vinyl group. |

| Oxidizing agent (e.g., H2O2, NaOH) | H2O2, NaOH | Used in the oxidation step of the hydroboration-oxidation reaction. |

| Brominating Agent (e.g., Phosphorus tribromide) | PBr3 | Converts the terminal hydroxyl group to a bromide. |

Experimental Protocols

This section provides detailed experimental methodologies for the key stages of the synthesis.

Synthesis of 3,5-Dimethyl-1H-pyrazole

The initial step involves the condensation of acetylacetone with hydrazine hydrate to form the pyrazole ring.[1][2][3][4]

Reaction:

Caption: Formation of the 3,5-dimethylpyrazole core.

Procedure:

-

In a round-bottomed flask equipped with a stirrer and a dropping funnel, a solution of hydrazine hydrate (1.0 equivalent) in a suitable solvent (e.g., water or ethanol) is prepared.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Acetylacetone (1.0 equivalent) is added dropwise to the cooled hydrazine solution while maintaining the temperature below 10 °C.[3]

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically 1-3 hours).

-

The product, 3,5-dimethylpyrazole, can be isolated by extraction with an organic solvent (e.g., diethyl ether) followed by drying and removal of the solvent under reduced pressure.[1] The resulting solid can be further purified by recrystallization.

Quantitative Data:

| Reactant Ratio (Acetylacetone:Hydrazine) | Solvent | Reaction Temperature | Reaction Time | Typical Yield |

| 1:1 | Water | 0-50 °C | 1-3 hours | >90% |

| 1:1 | Ethanol | Room Temperature | 2-4 hours | ~85% |

Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-pyrazole

This step introduces a formyl group at the C4 position of the pyrazole ring, a crucial functionalization for subsequent side-chain elongation.[5][6][7][8][9]

Reaction:

Caption: Vilsmeier-Haack formylation at the C4 position.

Procedure:

-

In a three-necked flask under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled to 0 °C.

-

Phosphorus oxychloride (POCl3) (typically 1.5-2.0 equivalents) is added dropwise to the DMF, keeping the temperature below 10 °C to form the Vilsmeier reagent.[6]

-

A solution of 3,5-dimethyl-1H-pyrazole (1.0 equivalent) in DMF is then added dropwise to the prepared Vilsmeier reagent at 0-5 °C.[6]

-

The reaction mixture is then heated (e.g., to 70-80 °C) and stirred for several hours until the reaction is complete, as monitored by TLC.[6]

-

The reaction is quenched by carefully pouring the mixture onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

The product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is isolated by filtration or extraction and can be purified by recrystallization.

Quantitative Data:

| Reactant Ratio (Pyrazole:POCl3:DMF) | Reaction Temperature | Reaction Time | Typical Yield |

| 1:1.5:excess | 0 °C to 80 °C | 2-6 hours | 60-70% |

Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole

This two-step sequence converts the 4-formyl group into a 4-(2-hydroxyethyl) group.

The Wittig reaction is employed to convert the aldehyde to a vinyl group.

Reaction:

Caption: Wittig olefination to form the vinyl intermediate.

Procedure:

-

Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent like THF.

-

A strong base such as n-butyllithium or sodium hydride is added at low temperature to generate the ylide.

-

A solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in THF is then added to the ylide solution.

-

The reaction is stirred until completion and then quenched, followed by extraction and purification to yield 4-vinyl-3,5-dimethyl-1H-pyrazole.

The vinyl intermediate is then converted to the primary alcohol via hydroboration-oxidation.

Reaction:

Caption: Anti-Markovnikov hydration of the vinyl group.

Procedure:

-

4-Vinyl-3,5-dimethyl-1H-pyrazole is dissolved in anhydrous THF under an inert atmosphere.

-

A solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then cooled again, and an aqueous solution of sodium hydroxide is added, followed by the slow, careful addition of hydrogen peroxide.

-

After stirring, the product is extracted, and the organic layer is dried and concentrated to give 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.

Bromination of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole

The final step is the conversion of the primary alcohol to the corresponding bromide.

Reaction:

Caption: Conversion of the primary alcohol to the bromide.

Procedure:

-

4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) and cooled to 0 °C.

-

Phosphorus tribromide (PBr3), typically around 0.33-0.5 equivalents, is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is carefully quenched with water or a saturated sodium bicarbonate solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield this compound.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful execution of each step, particularly the Vilsmeier-Haack formylation and the subsequent side-chain manipulations. The starting materials are readily accessible, and the outlined procedures provide a solid foundation for the laboratory preparation of this important heterocyclic building block. This guide serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, enabling the efficient synthesis of this and related pyrazole derivatives for further investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. aml.iaamonline.org [aml.iaamonline.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ijpcbs.com [ijpcbs.com]

Methodological & Application

Synthesis Protocol for 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for the synthesis of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of the intermediate, 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole, followed by the bromination of the primary alcohol to yield the final product. Pyrazole derivatives are a significant class of heterocyclic compounds that are prevalent in many biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2] This protocol is designed to be a reliable and reproducible method for obtaining the target compound for further research and development applications.

Chemical Properties and Data

A summary of the key quantitative data for the starting materials, intermediate, and final product is presented in the table below for easy reference and comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 3-(2-Hydroxyethyl)pentane-2,4-dione | C7H12O3 | 144.17 | N/A | Starting Material (in situ generation) |

| Hydrazine Hydrate | H6N2O | 50.06 | 7803-57-8 | Starting Material |

| 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole | C7H12N2O | 140.18 | 83467-27-0 | Intermediate |

| Phosphorus Tribromide (PBr3) | Br3P | 270.69 | 7789-60-8 | Reagent |

| This compound | C7H11BrN2 | 203.08 | 83467-28-1 | Final Product[3][4] |

Experimental Protocols

Step 1: Synthesis of 4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole

This step involves the Knorr pyrazole synthesis, a classic method for the formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

Materials:

-

Pentane-2,4-dione

-

2-Bromoethanol

-

Sodium ethoxide

-

Ethanol

-

Hydrazine hydrate

-

Hydrochloric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of 3-(2-hydroxyethyl)pentane-2,4-dione (Intermediate A):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add pentane-2,4-dione dropwise at room temperature.

-

After the addition is complete, add 2-bromoethanol dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-(2-hydroxyethyl)pentane-2,4-dione, which can be used in the next step without further purification.

-

-

Formation of 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole:

-

Dissolve the crude 3-(2-hydroxyethyl)pentane-2,4-dione in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution at room temperature.

-

Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole.

-

Step 2: Synthesis of this compound

This step involves the bromination of the primary alcohol of the pyrazole intermediate using phosphorus tribromide.

Materials:

-

4-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Bromination:

-

Slowly add phosphorus tribromide (PBr3) dropwise to the cooled solution via the dropping funnel. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, and then let it warm to room temperature, continuing to stir until the starting material is consumed (monitored by TLC).

-

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while cooling the flask in an ice bath.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Overall reaction scheme for the two-step synthesis.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | C7H11BrN2 | CID 572879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Phosphorus tribromide [dlab.epfl.ch]

- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Functionalization of the Bromoethyl Group on Pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes for the functionalization of a bromoethyl group on a pyrazole core, a versatile scaffold in medicinal chemistry. The protocols outlined below describe key experimental procedures for the introduction of various functional groups, which can serve as crucial handles for the development of novel therapeutic agents, particularly kinase inhibitors.

Introduction

The pyrazole motif is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The functionalization of the bromoethyl group at the N1 position of the pyrazole ring via nucleophilic substitution reactions offers a straightforward strategy to introduce diverse chemical entities, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document details the synthesis of the key 1-(2-bromoethyl)pyrazole intermediate and subsequent functionalization with various nucleophiles.

Synthesis of the 1-(2-bromoethyl)pyrazole Intermediate

The common precursor for the functionalization reactions is 1-(2-bromoethyl)pyrazole, which can be synthesized from a pyrazole and 1,2-dibromoethane or 2-bromoethanol. A representative procedure for the synthesis of a substituted 1-(2-bromoethyl)pyrazole is provided below.

Experimental Protocol: Synthesis of Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate[1]

Materials:

-

Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate

-

1,2-dibromoethane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Brine solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (2.46 g, 10 mmol), 1,2-dibromoethane (3.76 g, 20 mmol), and K₂CO₃ (5.53 g, 40 mmol) in dried acetonitrile (30 ml) is refluxed overnight.

-

Upon cooling, the reaction mixture is filtered.

-

The filtrate is poured into 200 ml of brine.

-

The resulting mixture is extracted with dichloromethane (3 x 50 ml).

-

The combined organic extracts are washed with saturated brine, dried over anhydrous Na₂SO₄, and evaporated on a rotary evaporator to afford the crude product.

-

The crude product is purified by column chromatography to yield the pure product as colorless crystals.

Yield: 88%

Functionalization of the Bromoethyl Group via Nucleophilic Substitution

The bromoethyl group on the pyrazole is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. The general reaction scheme involves the displacement of the bromide ion by a nucleophile.

General Workflow for Nucleophilic Substitution

Caption: General workflow for the functionalization of 1-(2-bromoethyl)pyrazole.

Key Reaction Parameters for Nucleophilic Substitution[2]

| Parameter | Effect on Yield | Optimal Range/Conditions |

| Base | Deprotonates the pyrazole nitrogen, enhancing nucleophilicity. Excess base increases deprotonation efficiency. | 1.2–1.5 equivalents of K₂CO₃ or NaH. |

| Solvent | Polar aprotic solvents stabilize transition states and improve solubility, enhancing the reaction rate. | Dimethylformamide (DMF) > Dimethyl sulfoxide (DMSO) > Acetonitrile. |

| Temperature | Reactions typically require heating to overcome activation energy barriers without causing decomposition. | 60–90°C. |

| Reaction Time | Prolonged durations can reduce side products. | 6–12 hours. |

Application Notes: Pyrazole Derivatives as Kinase Inhibitors in the Ras-Raf-MEK-ERK Signaling Pathway

Many pyrazole derivatives have been identified as potent inhibitors of various kinases, which are key enzymes in cellular signaling pathways often dysregulated in diseases like cancer.[1] The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4][5][6][7][8][][10][11][12][13] Mutations in this pathway are common in many cancers, making its components attractive targets for drug development.

The functionalized pyrazole-ethyl scaffolds can be designed to interact with the ATP-binding site of kinases such as Raf, MEK, or ERK, thereby inhibiting their activity and blocking downstream signaling. The diverse functional groups introduced onto the ethyl side chain can be tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the inhibitor.

Ras-Raf-MEK-ERK Signaling Pathway and Inhibition

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by functionalized pyrazole derivatives.

Detailed Experimental Protocols for Functionalization

The following protocols provide examples for the introduction of amine, thiol, and azide functionalities onto a 1-(2-bromoethyl)pyrazole core.

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)ethanamine Derivatives

Materials:

-

1-(2-bromoethyl)pyrazole derivative

-

Desired primary or secondary amine (e.g., piperidine, morpholine)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

To a solution of the 1-(2-bromoethyl)pyrazole derivative (1.0 eq) in DMF, add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).

-

Stir the reaction mixture at 60-80°C for 6-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Synthesis of 2-(1H-Pyrazol-1-yl)ethanethiol Derivatives

Materials:

-

1-(2-bromoethyl)pyrazole derivative

-

Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis

-

Ethanol (EtOH)

-

Aqueous sodium hydroxide (NaOH)

-

Aqueous hydrochloric acid (HCl)

Procedure (using thiourea):

-

A mixture of the 1-(2-bromoethyl)pyrazole derivative (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The resulting isothiouronium salt is hydrolyzed by refluxing with an aqueous solution of NaOH (2.0 eq) for 2-4 hours.

-

The reaction mixture is cooled and acidified with dilute HCl.

-

The product is extracted with an organic solvent, dried, and purified by distillation or chromatography.

Protocol 3: Synthesis of 1-(2-Azidoethyl)-1H-pyrazole Derivatives[18]

Materials:

-

1-(2-bromoethyl)pyrazole derivative (or the corresponding chloro-derivative)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve the 1-(2-bromoethyl)pyrazole derivative (1.0 eq) in DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C) for 12-24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (caution: organic azides can be explosive).

-

The crude product may be used directly in subsequent reactions (e.g., click chemistry) or purified by chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the functionalization of bromoethyl pyrazoles. Please note that yields are highly dependent on the specific pyrazole substrate and the nucleophile used.

| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | 1,2-dibromoethane | K₂CO₃ | CH₃CN | Reflux | Overnight | Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | 88 | [14] |

| 1-Chloromethyl-3-nitropyrazole | NaN₃ | - | DMF | RT | - | 1-Azidomethyl-3-nitropyrazole | 86 | [15] |

| 1-Chloromethyl-3,4-dinitropyrazole | NaN₃ | - | DMF | RT | - | 1-Azidomethyl-3,4-dinitropyrazole | 87 | [15] |

Note: The data for the azide substitution was performed on a chloromethyl pyrazole, but a similar reactivity is expected for the bromoethyl analogue, potentially with milder reaction conditions.

Conclusion

The functionalization of the bromoethyl group on the pyrazole scaffold provides a robust and versatile platform for the synthesis of a diverse library of compounds. The protocols and data presented herein serve as a guide for researchers in the rational design and synthesis of novel pyrazole derivatives with potential therapeutic applications, particularly as kinase inhibitors targeting key signaling pathways involved in disease. Careful optimization of reaction conditions for each specific substrate and nucleophile is recommended to achieve optimal results.

References

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAF kinase - Wikipedia [en.wikipedia.org]

- 7. The Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase Cascade Activation Is a Key Signalling Pathway Involved in the Regulation of G1 Phase Progression in Proliferating Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. annualreviews.org [annualreviews.org]

- 10. mdpi.com [mdpi.com]

- 11. biorbyt.com [biorbyt.com]

- 12. youtube.com [youtube.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker plays a crucial role in PROTAC efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule.

4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole: A Versatile Building Block for PROTAC Linkers

This compound is a chemical building block that can be employed in the synthesis of PROTACs, serving as a component of the linker. Its chemical structure features a dimethylpyrazole moiety and a bromoethyl group. The bromoethyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand through nucleophilic substitution reactions. The dimethylpyrazole core can influence the physicochemical properties of the resulting PROTAC, such as rigidity, solubility, and cell permeability, which are critical determinants of its biological activity.

Key Features:

-

Molecular Formula: C₇H₁₁BrN₂

-

Molecular Weight: 203.08 g/mol

-

CAS Number: 83467-28-1

The pyrazole motif is a common scaffold in medicinal chemistry, known for its ability to participate in various biological interactions.[2] Incorporating this moiety into a PROTAC linker can provide structural rigidity and potentially favorable interactions within the ternary complex.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC synthesized using this compound is to induce the degradation of a target protein. The general mechanism is depicted in the signaling pathway diagram below.

Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC utilizing this compound as a linker component typically involves a multi-step process. A generalized workflow is illustrated below.

Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.

Representative Experimental Protocols

The following protocols describe a hypothetical synthesis of a PROTAC using this compound. These are representative methods and may require optimization for specific target ligands.

Protocol 1: Synthesis of POI-Linker Intermediate via Nucleophilic Substitution

This protocol details the alkylation of a POI ligand containing a nucleophilic group (e.g., a phenol or an amine) with this compound.

Materials:

-

POI ligand with a nucleophilic handle (e.g., -OH, -NH₂) (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the POI-Linker intermediate.

Protocol 2: Final PROTAC Synthesis via Amide Coupling